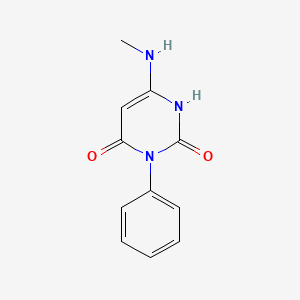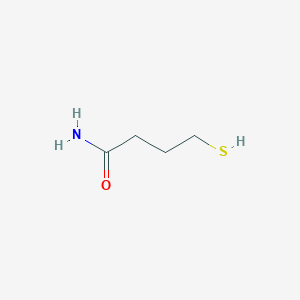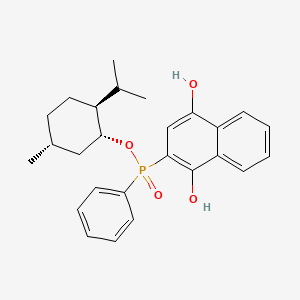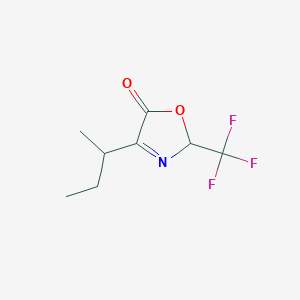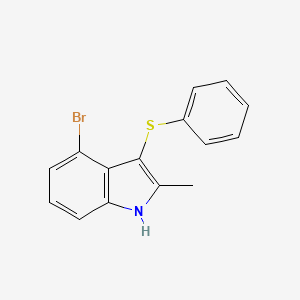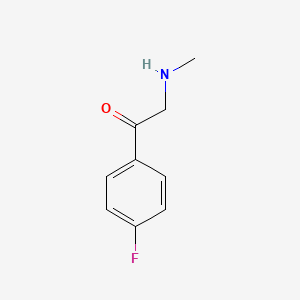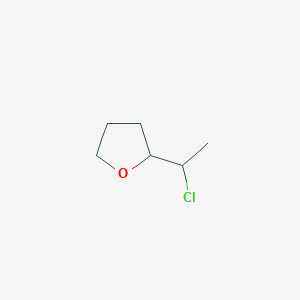
2-(1-Chloroethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of a chloroethyl group at the second position of the tetrahydrofuran ring makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with a chloroethylating agent. One common method is the reaction of tetrahydrofuran with 1-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of 2-(1-Chloroethyl)tetrahydrofuran may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Chloroethyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl-substituted tetrahydrofuran.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of hydroxyethyl tetrahydrofuran.
Oxidation Reactions: Formation of 2-(1-Chloroethyl)tetrahydrofuran-3-one.
Reduction Reactions: Formation of 2-(1-Ethyl)tetrahydrofuran.
Applications De Recherche Scientifique
2-(1-Chloroethyl)tetrahydrofuran has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Chloroethyl)tetrahydrofuran involves its interaction with molecular targets through its functional groups. The chloroethyl group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can undergo ring-opening reactions. These interactions can lead to the formation of various products with different biological and chemical properties.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran: A parent compound without the chloroethyl group.
2-(1-Bromoethyl)tetrahydrofuran: Similar structure with a bromoethyl group instead of a chloroethyl group.
2-(1-Hydroxyethyl)tetrahydrofuran: A derivative with a hydroxyethyl group.
Uniqueness: 2-(1-Chloroethyl)tetrahydrofuran is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications where the chloroethyl functionality is required.
Propriétés
Numéro CAS |
54173-30-7 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
2-(1-chloroethyl)oxolane |
InChI |
InChI=1S/C6H11ClO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4H2,1H3 |
Clé InChI |
GWAALTYEOBRBEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B15211075.png)

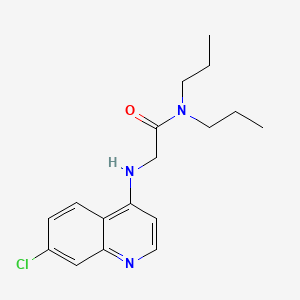
![(5R,8R,9R)-2,2-Dimethyl-10-oxo-1,3,6-trioxaspiro[4.5]decane-8,9-diyl diacetate](/img/structure/B15211086.png)
![8-Bromo-4-chloro-2,3-diphenylfuro[3,2-C]quinoline](/img/structure/B15211092.png)
![Imidazo[1,2-b]pyridazine, 2-(4-methylphenyl)-6-propoxy-](/img/structure/B15211101.png)

